N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide

Catalog No.
S6606803
CAS No.
7103-96-0
M.F
C13H9ClINO2
M. Wt
373.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide

CAS Number

7103-96-0

Product Name

N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide

IUPAC Name

N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide

Molecular Formula

C13H9ClINO2

Molecular Weight

373.57 g/mol

InChI

InChI=1S/C13H9ClINO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18)

InChI Key

HXDYOSSLXZJTCX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)O)Cl

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)O)Cl

N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide is an organic compound characterized by the presence of a chlorophenyl group, a hydroxy group, and an iodobenzamide structure. This compound exhibits significant chemical and biological properties due to its unique functional groups. The molecular formula is C13_{13}H10_{10}ClI1_{1}N1_{1}O1_{1}, and its systematic name indicates the specific arrangement of these functional groups. The compound is often used in various synthetic organic chemistry applications and has potential therapeutic implications.

  • Oxidation: The hydroxy group can undergo oxidation, leading to the formation of quinone derivatives.
  • Reduction: The iodine atom can be reduced, resulting in deiodinated derivatives, which may alter the compound's reactivity.
  • Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

These reactions highlight the compound's versatility in synthetic chemistry.

Preliminary studies suggest that N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide exhibits promising biological activities:

  • Anti-inflammatory Properties: The compound has demonstrated potential as an anti-inflammatory agent in biological assays.
  • Anticancer Activity: It has shown efficacy in inhibiting certain cancer cell lines, indicating its potential as a therapeutic agent targeting specific enzymes or receptors involved in cancer progression.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic applications.

The synthesis of N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-chloroaniline and 2-hydroxy-5-iodobenzoic acid.
  • Amide Formation: The reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
  • Purification: The crude product is purified using column chromatography to isolate the desired compound.

This method allows for the efficient production of N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide with high purity.

N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide has several applications across different fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Pharmaceutical Research: Its structural features make it a candidate for drug design, particularly in developing inhibitors for specific biological targets.
  • Material Science: The compound is being explored for its potential use in creating novel polymers with enhanced properties such as thermal stability and conductivity .

The interaction of N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide with biological targets has been investigated to understand its pharmacological potential. Studies indicate that the hydroxy group and iodine atom are crucial for binding to active sites on enzymes or receptors, which may lead to inhibition or modulation of their activities. Further biochemical assays and molecular modeling studies are required to detail these interactions comprehensively .

Several compounds share structural similarities with N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide. Here are some notable comparisons:

Compound NameKey Differences
N-(4-chlorophenyl)-2-hydroxybenzamideLacks the iodine atom; this affects reactivity and binding properties.
N-(4-chlorophenyl)-5-iodobenzamideLacks the hydroxy group, potentially altering solubility and biological interactions.
N-(4-bromophenyl)-2-hydroxy-5-iodobenzamideSubstitution of chlorine with bromine may influence chemical reactivity and biological activity.
N-(2-chlorophenyl)-2-hydroxy-5-iodobenzamideStructural differences lead to variations in reactivity; lacks the para substitution of chlorine.
N-(2-chlorophenyl)-2-methoxy-5-iodobenzamideContains a methoxy group instead of a hydroxy group, altering electronic properties and reactivity.

Uniqueness

N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide is unique due to its combination of both hydroxy and iodine functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This versatility makes it valuable for various applications in organic synthesis and medicinal chemistry .

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

372.93665 g/mol

Monoisotopic Mass

372.93665 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-11-23

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